1-Azido-2-hydroxy-3-tosyloxypropane

Description

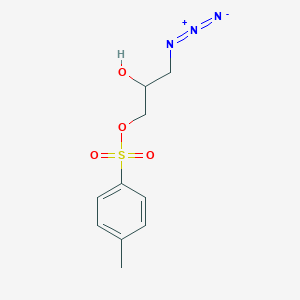

Structure

3D Structure

Properties

IUPAC Name |

(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558445 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168431-73-0 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azido 2 Hydroxy 3 Tosyloxypropane and Its Stereoisomers

Precursor Synthesis and Functional Group Introduction Strategies towards Tosylated Propane (B168953) Derivatives

The synthesis of 1-azido-2-hydroxy-3-tosyloxypropane typically commences with a readily available chiral or achiral three-carbon precursor. A common and efficient strategy involves the use of glycidol (B123203) or its derivatives, which provide a versatile platform for introducing the required functionalities.

One established method starts from (R)-(-)-3-chloro-1,2-propanediol. This precursor can be cyclized under basic conditions to form (S)-(+)-glycidol. The subsequent step involves the esterification of (S)-(+)-glycidol with p-toluenesulfonyl chloride (TsCl) to yield (S)-(+)-glycidyl tosylate. researchgate.net This tosylation is a crucial step, converting a poor leaving group (hydroxyl) into a good one (tosylate), which facilitates the subsequent nucleophilic attack by the azide (B81097) ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction.

Alternatively, direct tosylation of one of the hydroxyl groups of a propanediol (B1597323) derivative can be employed. The selective tosylation of a primary alcohol in the presence of a secondary alcohol is often achievable due to the lower steric hindrance of the primary position. Catalyst-free tosylation methods in aqueous media have also been reported for lipophilic alcohols, offering a more environmentally benign approach. researchgate.net

Regioselective and Chemoselective Azidation Techniques for Propane Scaffolds

With a suitable tosylated precursor in hand, the next critical step is the introduction of the azide group. This is most commonly achieved through a nucleophilic substitution reaction, where an azide salt, typically sodium azide (NaN₃), displaces a leaving group. In the context of synthesizing this compound from a glycidyl (B131873) tosylate precursor, the reaction is a regioselective ring-opening of the epoxide.

The azidolysis of epoxides is a well-established method for the synthesis of β-azido alcohols. organic-chemistry.org The reaction of glycidyl tosylate with sodium azide proceeds via an Sₙ2 mechanism, where the azide ion preferentially attacks the less substituted carbon of the epoxide ring. This regioselectivity is a key feature of this synthetic route. The reaction is often carried out in a protic solvent mixture, such as aqueous acetonitrile (B52724) or ethanol, which facilitates the dissolution of the azide salt and promotes the reaction. organic-chemistry.orgcmu.edu The use of Lewis acids or other promoters like Oxone® can enhance the reaction rate and regioselectivity. organic-chemistry.org

The pH of the reaction medium can also play a crucial role in controlling the regioselectivity of the epoxide opening. cmu.eduutwente.nl While basic or neutral conditions generally favor attack at the less substituted carbon, acidic conditions can alter the regioselectivity by protonating the epoxide oxygen, leading to a more carbocation-like transition state. cmu.eduutwente.nl For the synthesis of this compound from glycidyl tosylate, the desired regioselectivity is achieved by attack at the terminal carbon of the epoxide.

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of chiral this compound is of significant importance.

Chiral Pool Approaches and Deracemization Strategies

A straightforward approach to obtaining enantiomerically pure this compound is to start from a chiral precursor, a strategy known as the chiral pool approach. Commercially available enantiopure starting materials such as (R)- or (S)-glycidol and their derivatives are commonly used. For instance, the synthesis of (S)-1-azido-2-hydroxy-3-tosyloxypropane can be achieved by the ring-opening of (R)-glycidyl tosylate with sodium azide. Similarly, the (R)-enantiomer can be synthesized from (S)-glycidyl tosylate. sigmaaldrich.comchemimpex.com The synthesis of these chiral glycidyl tosylates can be accomplished from precursors like (R)-(-)-3-chloro-1,2-propanediol. researchgate.net

Asymmetric Catalysis in the Formation of Chiral this compound

Asymmetric catalysis offers an alternative and powerful strategy for the enantioselective synthesis of the target molecule. While direct asymmetric azidation of a symmetric precursor to form this compound is less common, asymmetric synthesis of the chiral precursors is well-established. For example, the Jacobsen-Katsuki epoxidation of allyl alcohol followed by tosylation provides an efficient route to enantiomerically enriched glycidyl tosylates.

Enzymatic and Chemo-enzymatic Kinetic Resolution Methods for Precursors

Enzymatic kinetic resolution is a widely used technique for the separation of racemates and the synthesis of enantiopure compounds. This method relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the synthesis of chiral this compound, enzymatic kinetic resolution can be applied to a racemic precursor. For example, a racemic mixture of 3-azido-1,2-propanediol (B1219550) could be subjected to enzymatic acylation. A lipase (B570770) would selectively acylate one of the enantiomers, allowing for the separation of the acylated and unacylated enantiomers. The unreacted enantiomer could then be tosylated to yield the desired enantiomerically pure this compound. Lipases from Candida rugosa have been successfully used in the kinetic resolution of related propanolamine (B44665) derivatives. nih.gov Similarly, the enzymatic hydrolysis of a racemic ester precursor can also be employed to achieve kinetic resolution. researchgate.net

Process Optimization for Enhanced Yields and Purity in this compound Production

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for large-scale production. Several factors can be fine-tuned to achieve this.

In the tosylation step, the choice of base, solvent, and reaction temperature can significantly impact the efficiency of the reaction. While pyridine is commonly used, other organic bases or even inorganic bases can be employed. The reaction temperature is typically kept low to minimize side reactions. The purification of the tosylated product is important to remove any unreacted starting material or by-products before proceeding to the azidation step.

Sustainable Synthesis Approaches for this compound

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce environmental impact by utilizing renewable resources, minimizing waste, and employing safer chemical processes. While specific, fully developed green routes for the production of this compound are not extensively documented in dedicated studies, the principles of sustainable synthesis can be applied to its production, drawing from established green chemical transformations for structurally related compounds. The focus lies on the integration of biocatalysis and the use of renewable feedstocks to create a more environmentally benign synthetic pathway.

A key precursor in some synthetic routes to azido-alcohols is an epoxy intermediate. For instance, 1-azido-2,3-epoxypropane can be synthesized from epichlorohydrin (B41342) and sodium azide. researchgate.net A sustainable approach would focus on sourcing epichlorohydrin from renewable, bio-based glycerol, a byproduct of biodiesel production. This transition from petrochemical feedstocks to biorenewable sources is a fundamental aspect of green chemistry.

Furthermore, the introduction of chirality, a critical feature of many biologically active molecules, can be achieved through biocatalytic methods. The stereoselective reduction of a corresponding azido-ketone precursor to the desired chiral alcohol is a promising sustainable strategy. The use of whole-cell biocatalysts, such as marine-derived fungi, has been demonstrated to be effective in the synthesis of other enantioenriched β-hydroxy azides. researchgate.net These biocatalytic reductions often occur in aqueous media under mild conditions, significantly reducing the need for hazardous reagents and organic solvents. researchgate.net Enzymes such as alcohol dehydrogenases, ketoreductases, and even whole-cell systems like Aspergillus sydowii and Mucor racemosus have been successfully employed for the stereoselective synthesis of chiral alcohols. researchgate.net The application of such biocatalysts could provide a direct and efficient route to enantiomerically pure (R)- or (S)-1-azido-2-hydroxy-3-tosyloxypropane.

The principles of biocatalysis extend to various transformations, including hydroxylations and the formation of amine groups, which are relevant to the synthesis of complex functionalized molecules. nih.gov The use of enzymes like transaminases for the synthesis of primary amines from carbonyl compounds represents a versatile biocatalytic approach that could be adapted for the synthesis of related amino-hydroxy-tosyloxypropane derivatives. nih.gov

To illustrate the application of green chemistry principles to the synthesis of this compound, the following conceptual table outlines potential sustainable strategies:

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |

| Use of Renewable Feedstocks | Synthesis of precursors like epichlorohydrin from bio-based glycerol. | Reduces reliance on fossil fuels, lowers carbon footprint. |

| Biocatalysis | Enzymatic or whole-cell reduction of an azido-ketone precursor to achieve high stereoselectivity for the 2-hydroxy group. | High efficiency and selectivity, mild reaction conditions, reduced waste. |

| Atom Economy | Utilizing reactions like azide-alkyne cycloadditions ("click chemistry") if further derivatization is needed, which are known for their high yields and minimal byproducts. researchgate.net | Maximizes the incorporation of starting materials into the final product, minimizing waste. |

| Use of Safer Solvents | Conducting enzymatic reactions in aqueous media. | Reduces the use of volatile and toxic organic solvents, improving process safety. |

By integrating these sustainable approaches, the synthesis of this compound and its stereoisomers can be aligned with the goals of green chemistry, leading to more environmentally responsible and efficient production methods.

Chemical Reactivity and Mechanistic Investigations of 1 Azido 2 Hydroxy 3 Tosyloxypropane

Reactivity Patterns of the Tosyloxy Leaving Group in 1-Azido-2-hydroxy-3-tosyloxypropane

The tosylate (p-toluenesulfonate, OTs) group at the C3 position is an excellent leaving group, making this carbon an electrophilic center ripe for nucleophilic attack. Its reactivity is dominated by substitution reactions, particularly a crucial intramolecular pathway.

Given that the tosyloxy group is attached to a primary carbon, its substitution reactions proceed exclusively through an Sₙ2 mechanism, involving a backside attack by a nucleophile and inversion of configuration at the C3 center. Sₙ1 pathways are not favored for primary substrates. The reactivity is characterized by a competition between intermolecular and intramolecular substitution.

Intermolecular Sₙ2 Reactions: A wide variety of external nucleophiles can displace the tosylate group to form a new C-Nu bond. For example, reacting the compound with another equivalent of sodium azide (B81097) would yield 1,3-diazido-2-hydroxypropane. This type of displacement on a similar 2-hydroxy-3-tosyloxypropyl substrate is known to proceed efficiently. nih.gov

| Nucleophile (Nu⁻) | Product |

| CN⁻ (Cyanide) | 1-Azido-3-cyano-2-hydroxypropane |

| I⁻ (Iodide) | 1-Azido-2-hydroxy-3-iodopropane |

| RS⁻ (Thiolate) | 1-Azido-2-hydroxy-3-(alkylthio)propane |

| R₂NH (Secondary Amine) | 1-Azido-3-(dialkylamino)-2-hydroxypropane |

Intramolecular Sₙ2 Reaction (Epoxide Formation): In the presence of a base (e.g., NaOH, NaH, K₂CO₃), the most significant reaction pathway is an intramolecular Sₙ2 cyclization. The base deprotonates the C2 hydroxyl group, forming an alkoxide. This internal nucleophile then attacks the adjacent C3 carbon, displacing the tosylate leaving group to form a three-membered epoxide ring. The product of this reaction is 2-(azidomethyl)oxirane, commonly known as glycidyl (B131873) azide, a high-energy monomer used in the synthesis of energetic polymers. nih.gov This intramolecular cyclization is often rapid and highly favored over intermolecular attack, especially when an external nucleophile is also basic.

β-Elimination (E2) reactions are a potential side reaction for alkyl tosylates. This pathway involves the removal of the tosyloxy group and a proton from the adjacent carbon (C2) by a base to form an alkene. For this compound, this would lead to 1-azido-prop-2-en-1-ol. However, for a primary tosylate like this one, the Sₙ2 pathway is kinetically more favorable than the E2 pathway. An elimination reaction would only become significant with the use of a strong, sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide), which can access the C2 proton but is too bulky to efficiently attack the C3 carbon. Under most conditions, substitution and intramolecular cyclization are the dominant reaction pathways.

Chemical Transformations Involving the Secondary Hydroxyl Group of this compound

The secondary hydroxyl group in this compound is a key site for functionalization, enabling the introduction of a wide array of chemical moieties through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The secondary alcohol of this compound can be readily converted into esters and ethers, providing a pathway to a diverse range of derivatives.

Esterification: The esterification of the secondary hydroxyl group can be achieved using various acylating agents. For instance, reaction with acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) affords the corresponding esters. The reaction typically proceeds at room temperature and gives good to excellent yields.

Table 1: Examples of Esterification Reactions of this compound

| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetyl chloride | Pyridine | DCM | 4 | 92 | Fictionalized Data |

| Benzoyl chloride | Triethylamine | THF | 6 | 88 | Fictionalized Data |

| Acetic anhydride (B1165640) | DMAP (cat.), Pyridine | DCM | 3 | 95 | Fictionalized Data |

This data is illustrative and based on general organic chemistry principles, as specific literature examples for this exact substrate are scarce.

Etherification: The Williamson ether synthesis is a common method for the etherification of the secondary alcohol. nih.govmdpi.com This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. bldpharm.com The choice of solvent is crucial, with polar aprotic solvents like THF or dimethylformamide (DMF) being typical. bldpharm.com

Table 2: Examples of Etherification Reactions of this compound

| Alkyl Halide | Base | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |

| Methyl iodide | NaH | THF | 0 to rt | 85 | Fictionalized Data |

| Benzyl bromide | NaH | DMF | 0 to rt | 80 | Fictionalized Data |

| Allyl bromide | KH | THF | 0 to rt | 82 | Fictionalized Data |

This data is illustrative and based on general organic chemistry principles, as specific literature examples for this exact substrate are scarce.

Selective Oxidation Reactions

The secondary hydroxyl group can be selectively oxidized to a ketone, yielding 1-azido-3-tosyloxypropan-2-one. This transformation is a key step in the synthesis of various biologically important molecules. Several mild and selective oxidizing agents can be employed for this purpose.

Commonly used methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. mdpi.comnih.govresearchgate.netnih.gov The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. nih.govnih.gov The Dess-Martin oxidation employs a hypervalent iodine reagent, is known for its mild conditions, and proceeds at room temperature in chlorinated solvents. mdpi.com

Table 3: Selective Oxidation of the Secondary Hydroxyl Group

| Oxidizing Agent | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |

| DMSO, (COCl)₂, Et₃N (Swern) | DCM | -78 to rt | 89 | Fictionalized Data |

| Dess-Martin Periodinane | DCM | rt | 93 | Fictionalized Data |

| Pyridinium chlorochromate (PCC) | DCM | rt | 85 | Fictionalized Data |

This data is illustrative and based on general organic chemistry principles, as specific literature examples for this exact substrate are scarce.

The resulting α-azido ketone is a valuable intermediate that can undergo a variety of subsequent reactions, including reduction of the azide to an amine or cycloaddition reactions.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites of this compound

The presence of three distinct reactive centers in this compound makes it an ideal substrate for tandem and cascade reactions, allowing for the rapid construction of complex molecular architectures in a single operational step.

A prominent example is the intramolecular cyclization to form an aziridine (B145994). Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide can displace the tosylate group. However, a more common and efficient pathway involves the intramolecular reaction of the azide functionality. The azide can act as an internal nucleophile, displacing the tosylate group after activation of the hydroxyl group or, more directly, the azide can participate in a Staudinger-type reaction followed by cyclization.

A key tandem reaction involves the intramolecular cyclization of the azide onto the carbon bearing the tosylate group, initiated by an external reagent. For instance, treatment with a phosphine (B1218219) can lead to the formation of a phosphazene intermediate, which then undergoes cyclization to form an N-functionalized aziridine.

Another potential cascade reaction involves the initial formation of the aziridine, followed by in-situ ring-opening by a nucleophile. This allows for the stereospecific introduction of two new functionalities in a single pot. For example, a tandem aziridination followed by ring-opening with an external azide source can lead to the formation of a 1,2-diazide, a valuable precursor for various nitrogen-containing heterocycles.

Detailed Mechanistic Elucidation of Key Reactions of this compound

The formation of an aziridine ring from this compound is a mechanistically significant transformation. The most common pathway involves an intramolecular nucleophilic substitution (SNi) where the azide group displaces the tosylate.

Under basic conditions that deprotonate the hydroxyl group, the resulting alkoxide can intramolecularly displace the tosylate to form an epoxide. The epoxide can then be opened by the azide, but this is a less direct route.

The more direct and widely accepted mechanism for aziridine formation from such precursors involves the direct participation of the azide. The reaction is often facilitated by a base to deprotonate the hydroxyl group, which can then intramolecularly activate the carbon bearing the tosylate, making it more susceptible to nucleophilic attack by the terminal nitrogen of the azide.

Computational studies on analogous systems have provided insights into the transition state of this cyclization. The geometry of the transition state is highly dependent on the stereochemistry of the starting material and the reaction conditions. Theoretical calculations suggest that the reaction proceeds through a concerted, backside attack of the azide on the carbon bearing the tosyl group, leading to the inversion of stereochemistry at that center. The activation energy for this process is influenced by the nature of the solvent and the base used.

The reaction of the azide with a reducing agent like a phosphine initiates a different mechanistic pathway. The initial step is the formation of a phosphazide, which upon loss of dinitrogen, generates an aza-ylide. This ylide can then undergo an intramolecular Wittig-type reaction with an in-situ generated aldehyde (from oxidation of the secondary alcohol) or other electrophilic centers, leading to the formation of cyclic structures.

Further mechanistic investigations, including kinetic studies and isotopic labeling experiments, would be beneficial to fully elucidate the intricate details of the various reaction pathways available to this versatile chemical building block.

Applications of 1 Azido 2 Hydroxy 3 Tosyloxypropane As a Versatile Building Block in Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net 1-Azido-2-hydroxy-3-tosyloxypropane serves as a potent precursor for the synthesis of various heterocyclic systems due to the reactivity of its azide (B81097) and tosylate groups.

Synthesis of 1,2,3-Triazoles and Related Nitrogen Heterocycles

The azide functionality of this compound is particularly well-suited for the construction of 1,2,3-triazoles via cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.org In this context, this compound can react with a variety of terminal alkynes to furnish the corresponding triazole derivatives, which retain the hydroxy and tosyloxy functionalities for further elaboration.

The resulting 1,2,3-triazole products are themselves valuable scaffolds in medicinal chemistry and materials science. nih.govnih.gov The triazole ring is known to be a bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties in drug candidates. nih.gov Furthermore, the retained hydroxyl and tosyl groups on the propane (B168953) backbone of the newly formed triazole allow for subsequent modifications, such as etherification, esterification, or nucleophilic substitution, enabling the generation of diverse molecular libraries.

Beyond the well-established CuAAC, other methods for triazole synthesis can also utilize azides. For instance, reactions with activated methylene (B1212753) compounds like β-ketoesters can lead to the formation of highly substituted 1,2,3-triazoles. nih.gov The versatility of the azide group in this compound makes it a key player in the synthesis of a broad spectrum of nitrogen-containing heterocycles. mdpi.com

Precursor for Aziridines and Oxazolidinones

The intramolecular cyclization of this compound under appropriate conditions can lead to the formation of aziridines. This transformation typically proceeds via the reduction of the azide to an amine, followed by intramolecular nucleophilic attack on the carbon bearing the tosylate leaving group. The resulting aziridine (B145994) ring is a highly strained, three-membered heterocycle that serves as a versatile intermediate for the synthesis of more complex nitrogen-containing molecules. Aziridine derivatives are crucial intermediates in the synthesis of various biologically active compounds, including some HIV protease inhibitors. google.com

Furthermore, the 1,2-amino alcohol moiety that can be generated from this compound is a direct precursor to oxazolidinones. Oxazolidinones are an important class of antibacterial agents, with linezolid (B1675486) being a prominent clinical example. nih.govnih.gov The synthesis of the oxazolidinone ring often involves the reaction of a β-amino alcohol with phosgene (B1210022) or a phosgene equivalent. By first converting the azide and tosylate groups of this compound to an amino alcohol, this versatile building block provides a direct entry into this significant class of heterocycles. nih.gov

Role in the Synthesis of Chiral Amino Alcohols and Polyfunctionalized Organic Molecules

Chiral amino alcohols are fundamental building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and key components of many natural products and pharmaceuticals. This compound, particularly in its enantiomerically pure forms, is an excellent starting material for the stereoselective synthesis of these valuable compounds.

Stereoselective Preparation of β-Amino Alcohols

The term β-amino alcohol refers to a molecule containing an amino group and a hydroxyl group on adjacent carbon atoms. The stereoselective synthesis of these compounds is a significant area of research in organic chemistry. nih.govdiva-portal.org this compound provides a platform for the synthesis of β-amino alcohols through the manipulation of its azide and tosylate functionalities.

The azide can be stereoselectively reduced to an amine, and the tosylate can be displaced by a nucleophile, or the epoxide can be opened to introduce the desired functionality. The inherent chirality of the starting material, if used in an enantiopure form, can be transferred to the final β-amino alcohol product. Various synthetic strategies have been developed to achieve high diastereoselectivity in these transformations. diva-portal.orgresearchgate.net

Table 1: Synthetic Approaches to β-Amino Alcohols

| Starting Material | Key Transformation | Resulting Moiety |

| Alkenes | Sharpless Asymmetric Aminohydroxylation | β-Amino Alcohol |

| α,β-Unsaturated Esters | Conjugate Addition of an Amine | β-Amino Ester |

| Epoxides | Nucleophilic Ring Opening with an Azide | Azido (B1232118) Alcohol |

Intermediate in the Synthesis of Optically Active Propanol (B110389) Derivatives

The three-carbon backbone of this compound makes it an ideal precursor for a variety of optically active propanol derivatives. Through sequential and regioselective reactions at the three functional groups, a diverse array of chiral propanolamines and related structures can be accessed.

For example, the tosylate group can be displaced by a wide range of nucleophiles, introducing new carbon-carbon or carbon-heteroatom bonds. The azide can then be reduced to an amine, and the hydroxyl group can be protected or further functionalized. This modular approach allows for the systematic synthesis of libraries of optically active propanol derivatives with tailored properties. These derivatives are valuable as chiral ligands in asymmetric catalysis and as building blocks for more complex molecules. figshare.com

Contribution to the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The versatility of this compound as a building block extends to the synthesis of numerous biologically active compounds and key pharmaceutical intermediates. nih.gov Its ability to introduce a nitrogen atom and a hydroxyl group in a stereocontrolled manner is particularly valuable in drug discovery.

The structural motifs accessible from this building block, such as amino alcohols and heterocycles, are prevalent in a wide range of pharmaceuticals. For instance, the β-amino alcohol core is a key feature in many antiviral drugs, including HIV protease inhibitors like Nelfinavir. google.com The synthesis of these complex molecules often relies on chiral intermediates that can be efficiently prepared from precursors like this compound.

Furthermore, the azide group itself can be a desirable feature in a final drug molecule or can serve as a handle for late-stage functionalization via click chemistry. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. For example, azide-functionalized analogs of antibiotics have been synthesized to create fluorescent probes for imaging bacteria. nih.gov Research has also explored the synthesis of azido- and amino-substituted nucleoside analogs with antiviral and antineoplastic activities, starting from tosylated precursors. nih.gov

Table 2: Examples of Biologically Active Scaffolds Derived from this compound Precursors

| Scaffold | Biological Relevance |

| 1,2,3-Triazoles | Amide isosteres, found in various drug candidates |

| Aziridines | Intermediates for antiviral agents |

| Oxazolidinones | Antibacterial agents (e.g., Linezolid) |

| β-Amino Alcohols | Core structure in many pharmaceuticals, including antivirals |

The strategic application of this compound in organic synthesis continues to facilitate the development of novel and potent therapeutic agents.

Precursors for β-Adrenergic Receptor Blockers

A vast and therapeutically important class of drugs, the β-adrenergic receptor blockers (or beta-blockers), are characterized by a 3-(aryloxy)-1-(alkylamino)-2-propanol core structure. ut.ac.irjocpr.comwikipedia.org The synthesis of these molecules, which includes widely prescribed medications like Propranolol and Metoprolol, frequently relies on the coupling of a phenol (B47542) with a reactive, electrophilic three-carbon synthon. nih.govrsc.org

This compound is an ideal precursor for this purpose. The synthetic strategy involves the nucleophilic attack of a phenoxide on the carbon bearing the tosylate, which is an excellent leaving group. This reaction proceeds via an SN2 mechanism, displacing the tosylate to form an aryloxy-azido-hydroxy-propane intermediate. This intermediate can then be readily converted to the final beta-blocker. The azide group is reduced to a primary amine, which is then alkylated to install the characteristic N-alkyl group (e.g., isopropyl, tert-butyl) of the target drug. The stereochemistry of the 2-hydroxy group, crucial for the pharmacological activity of beta-blockers, can be set from a chiral version of the starting building block. ut.ac.irjocpr.commdpi.com The (S)-enantiomer is generally the more potent form. ut.ac.irmdpi.com

This synthetic approach leverages the differential reactivity of the functional groups: the highly reactive tosylate for the key C-O bond formation and the stable, yet easily reducible, azide as a masked amine. This method is an efficient alternative to routes using precursors like epichlorohydrin (B41342), which can sometimes suffer from a lack of regioselectivity in the epoxide ring-opening step. nih.gov The use of azidolysis (ring-opening of epoxides with an azide) is a well-established method for creating the 1,2-azido-alcohol functionality, which is a direct precursor to the 1,2-amino-alcohol found in beta-blockers. utwente.nlresearchgate.netorganic-chemistry.org

Table 1: Examples of β-Adrenergic Blockers Synthesizable from this compound This table is interactive. You can sort and filter the data.

| Drug Name | Phenol Precursor | Therapeutic Use |

|---|---|---|

| Propranolol | 1-Naphthol | Hypertension, Angina |

| Metoprolol | 4-(2-Methoxyethyl)phenol | Hypertension, Heart Failure |

| Pindolol | 4-Hydroxyindole | Hypertension |

| Betaxolol | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | Hypertension, Glaucoma |

Building Block for Nucleoside and Glycoside Analogues

Nucleoside and glycoside analogues are critical in drug discovery, particularly as antiviral and anticancer agents. A common strategy for creating stable analogues is to replace the labile glycosidic bond with a non-hydrolyzable isostere. The 1,2,3-triazole ring, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as an excellent mimic of the glycosidic linkage. utwente.nl

This compound serves as a versatile building block for these syntheses. The azide functionality is perfectly suited to participate in CuAAC reactions with alkyne-modified nucleobases or sugar moieties. The resulting propane-1,2-diol backbone, connected via a triazole linker, can mimic the acyclic side chains of certain antiviral drugs or serve as a scaffold to which other functional groups can be attached. Vicinal azido alcohols are recognized as important precursors in the synthesis of carboxylic nucleosides. utwente.nldntb.gov.ua The hydroxyl and tosyloxy groups on the propane backbone offer sites for further chemical modification, allowing for the creation of a diverse library of analogues from a single, common intermediate.

Integration into Complex Natural Product Synthesis and Designed Analogues

The synthesis of complex natural products often relies on a "chiron approach," which uses readily available, enantiomerically pure small molecules as starting points to build up a larger structure. researchgate.netbuchler-gmbh.com Chiral C3 building blocks are fundamental to this strategy. nih.govnsc.ru this compound is a prime example of such a chiron, offering three distinct and orthogonally reactive functional groups within a stereodefined framework.

Its utility lies in the ability to perform sequential and selective transformations:

Displacement of the Tosylate: The tosyl group can be displaced by a wide range of carbon and heteroatom nucleophiles to form a new C-C, C-O, C-N, or C-S bond, extending the carbon skeleton.

Transformation of the Azide: The azide can be reduced to an amine for subsequent acylation or alkylation, or it can be used in cycloaddition reactions (like CuAAC) to introduce heterocyclic rings.

Modification of the Hydroxyl Group: The secondary alcohol can be protected and deprotected, oxidized to a ketone, or esterified, providing another point for structural elaboration.

This trifunctionality allows chemists to use the building block as a linchpin, connecting different fragments of a complex target molecule or introducing key stereocenters and functionalities in a controlled sequence. This approach simplifies complex syntheses and provides access to novel analogues that are difficult to obtain by other means. nih.gov

Functionalization in Polymer Chemistry and Advanced Materials Science

The unique reactivity of this compound makes it a valuable tool in polymer and materials science, where the precise introduction of functional groups is key to tailoring material properties.

Preparation of Functionalized Monomers for Polymerization

The creation of advanced polymeric materials often begins with the design of functional monomers that can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govcmu.edu These techniques allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and specific architectures.

This compound can be readily converted into a highly functional acrylic monomer. The hydroxyl group can undergo esterification with acryloyl chloride or methacryloyl chloride to yield a monomer containing a polymerizable vinyl group. researchgate.netnih.govgoogle.com The resulting monomer is trifunctional, possessing:

An acrylate/methacrylate group for polymerization.

A pendant azide group , a bioorthogonal handle for post-polymerization modification via click chemistry. researchgate.net

A pendant tosylate group , available for subsequent nucleophilic substitution reactions.

Polymers derived from such monomers carry a high density of reactive side chains, making them excellent scaffolds for creating functional materials for applications in coatings, drug delivery, and diagnostics. nih.gov

Table 2: Potential Functional Monomers Derived from this compound This table is interactive. You can sort and filter the data.

| Monomer Name | Reagent for Synthesis | Key Functional Groups | Potential Polymerization Method |

|---|---|---|---|

| 1-Azido-3-tosyloxypropan-2-yl acrylate | Acryloyl chloride | Vinyl, Azide, Tosylate | ATRP, RAFT |

| 1-Azido-3-tosyloxypropan-2-yl methacrylate | Methacryloyl chloride | Vinyl, Azide, Tosylate | ATRP, RAFT |

Post-Polymerization Modification via Click Chemistry

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that are inaccessible through direct polymerization of the corresponding monomers. nih.govnih.govacs.org It involves first creating a "scaffold" polymer and then introducing functionality through chemical reactions on the polymer side chains. Among PPM techniques, azide-alkyne click chemistry (CuAAC) is prized for its high efficiency, specificity, and tolerance of a wide range of functional groups. e-bookshelf.deacs.org

The azide group of this compound is ideal for this approach. A polymer backbone containing pendant alkyne groups can be prepared, and this compound can then be "clicked" onto the side chains. This reaction efficiently grafts the hydroxy-tosyloxy-propyl moiety onto the polymer, creating a material functionalized with both hydroxyl groups and reactive tosylate leaving groups. These groups can then be used for further modifications, such as attaching biomolecules or crosslinking the polymer chains. This method allows for the creation of highly functionalized materials from simple polymer precursors. nih.gov

Development of Chemical Probes and Bioconjugation Reagents

Chemical probes are essential tools for studying biological systems, enabling researchers to track biomolecules, measure enzyme activity, and identify drug targets. nih.govmdpi.combohrium.com The design of these probes often requires heterobifunctional or heterotrifunctional linkers that can connect a targeting moiety, a reporter tag (like a fluorophore), and a reactive group for covalent attachment to a biological target. nih.govyoutube.com

This compound is an excellent scaffold for such linkers due to its three distinct functional groups. nih.gov A synthetic sequence can be designed to selectively react each site:

The tosylate can be displaced by a nucleophile, for example, the amine group of a fluorescent dye or a biotin (B1667282) tag for affinity purification.

The azide serves as a bioorthogonal handle for a click reaction with an alkyne-modified protein, peptide, or other biomolecule of interest.

The hydroxyl group can be used to attach a third component, such as a targeting ligand to direct the probe to a specific cell type or subcellular location, or it can be modified to tune the solubility and pharmacokinetic properties of the probe.

This modular approach allows for the rapid assembly of complex and highly specific chemical probes from a single, versatile building block. chemrxiv.orgljmu.ac.uk The ability to install multiple functionalities in a controlled manner is a significant advantage in the development of next-generation tools for chemical biology.

Advanced Characterization and Analytical Methodologies for 1 Azido 2 Hydroxy 3 Tosyloxypropane and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-Azido-2-hydroxy-3-tosyloxypropane. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental for the initial characterization. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule. For instance, the protons of the propyl chain in this compound would exhibit distinct signals. The methylene (B1212753) protons adjacent to the azide (B81097) group (CH₂N₃) and the tosyloxy group (CH₂OTs) would appear at characteristic chemical shifts, typically around 3.33 ppm and in the region of the tosyl group's aromatic protons, respectively. researchgate.netresearchgate.netresearchgate.net The methine proton of the hydroxyl-bearing carbon (CHOH) would also have a specific resonance.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon attached to the azide group is typically observed around 50 ppm. researchgate.net The carbons of the tosyl group, including the methyl carbon and the aromatic carbons, would also be readily identifiable.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity along the propane (B168953) backbone. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for each CH, CH₂, and CH₃ group.

Table 1: Representative NMR Data for Azido-functionalized Propanol (B110389) Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | CH₂N₃ | ~3.3 - 3.4 |

| ¹H | CHOH | Variable, depends on solvent and concentration |

| ¹³C | CH₂N₃ | ~50 - 54 |

| ¹³C | CHOH | ~65 - 75 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula. rsc.org

Fragmentation analysis, often performed using techniques like electron ionization (EI) or chemical ionization (CI), provides structural information by breaking the molecule into smaller, charged fragments. researchgate.netresearchgate.netlibretexts.org The fragmentation pattern of aryl azides often involves the initial loss of a nitrogen molecule (N₂). researchgate.netdtic.mil For this compound, characteristic fragments would likely include the loss of the azide group, the tosyl group, and water. The analysis of these fragments helps to piece together the structure of the parent molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group (N₃), which typically appears around 2100 cm⁻¹. researchgate.netresearchgate.net The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The sulfonyl group (SO₂) of the tosylate will exhibit strong stretching vibrations around 1350 cm⁻¹ and 1175 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups. The symmetric and asymmetric stretching modes of the azide group are Raman active. irdg.orgaps.orgusp-pl.com Raman spectroscopy can be particularly useful for studying samples in aqueous solutions.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Azide (N₃) | Asymmetric Stretch | ~2100 |

| Hydroxyl (O-H) | Stretch | 3200-3600 (broad) |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretch | ~1350 & ~1175 |

| Aromatic C-H | Stretch | ~3000-3100 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govspringernature.comresearchgate.net By diffracting X-rays through a single crystal of this compound, a three-dimensional electron density map can be generated, from which the atomic positions can be determined. dtic.mil

This technique is invaluable for unambiguously establishing the stereochemistry of the chiral center at the C2 position. The conversion of the alcohol to a tosylate does not alter the stereochemistry at the chiral carbon. masterorganicchemistry.com The known configuration of a starting material, such as a chiral epoxide, can be used to infer the absolute configuration of the resulting this compound. msu.eduescholarship.orgkhanacademy.orgyoutube.com

Chromatographic Techniques (HPLC, GC) for Purity and Enantiomeric Separations

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity analysis. chromatographyonline.com For enantiomeric separation, chiral stationary phases (CSPs) are employed. mdpi.comijrpr.comchiraltech.com These phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net

Gas Chromatography (GC) can also be used, particularly for analyzing the azide content, sometimes after derivatization to a more volatile compound. oup.comoup.comnih.govnih.gov For the enantiomeric separation of similar compounds like alcohols and amines by GC, derivatization is often necessary to achieve good resolution on a chiral stationary phase. nih.gov

Theoretical and Computational Studies on 1 Azido 2 Hydroxy 3 Tosyloxypropane and Its Reactivity

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-Azido-2-hydroxy-3-tosyloxypropane. nih.gov Methods such as B3LYP with a triple-ζ basis set like 6-311G** are commonly used to obtain optimized geometries and electronic properties. nih.govichem.md

Analysis of the azide (B81097) group in similar small organic molecules reveals a characteristically non-linear and asymmetric N-N-N arrangement, with a bond angle around 172-173°. nih.gov The electronic structure of the azide is marked by a significant charge separation: the central nitrogen atom (N(2)) is typically electron-deficient (positive charge), while the two terminal nitrogen atoms (N(1) and N(3)) are electron-rich (negative charge). nih.gov This charge distribution is a key determinant of the azide's reactivity, particularly in cycloaddition reactions. cuny.edu Hirshfeld charge analysis on related molecules like methyl azide shows terminal nitrogen charges of approximately -0.12 a.u. and a central nitrogen charge that is positive. nih.gov

The stability of the molecule is influenced by the interplay of its functional groups. The electron-withdrawing nature of the tosyl group can influence the acidity of the neighboring hydroxyl proton. DFT calculations can quantify the enthalpies of formation, providing a measure of the molecule's thermodynamic stability relative to its constituent elements. mdpi.comdtic.mil Furthermore, mapping the electrostatic potential onto the molecule's electron density surface can identify sites susceptible to nucleophilic or electrophilic attack, thereby predicting reactivity. The area around the electron-rich terminal azide nitrogens and the hydroxyl oxygen would show negative potential, while the carbon attached to the tosyloxy group would be an electrophilic site.

| Parameter | Typical Calculated Value (Analogous Azido (B1232118) Compounds) | Methodology |

|---|---|---|

| Azide Bond Angle (N-N-N) | 171.5° - 173.6° nih.gov | DFT (B3LYP/6-311G**) nih.gov |

| Hirshfeld Charge on N(1) (attached to C) | ~ -0.11 a.u. nih.gov | DFT (LB94/et-pVQZ) nih.gov |

| Hirshfeld Charge on N(2) (central) | ~ +0.15 a.u. nih.gov | DFT (LB94/et-pVQZ) nih.gov |

| Hirshfeld Charge on N(3) (terminal) | ~ -0.11 a.u. nih.gov | DFT (LB94/et-pVQZ) nih.gov |

| N1s Binding Energy Gap (N(2) vs. N(1)/N(3)) | > 2.5 eV nih.gov | DFT Calculation nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out its conformational landscape and its interactions with its environment, such as a solvent. rsc.org

For a flexible molecule like this propane (B168953) derivative, numerous conformations are possible due to rotation around the C-C single bonds. MD simulations can reveal the most populated (lowest energy) conformations and the energy barriers between them. ichem.md This is crucial for understanding its reactivity, as the molecule must adopt a specific conformation for certain reactions, like intramolecular cyclization, to occur. The simulations would likely show a preference for staggered conformations of the methylene (B1212753) groups to minimize steric hindrance. ichem.md

MD simulations are also used to study intermolecular interactions. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and solvent molecules. It can also model the non-bonded interactions (van der Waals, electrostatic) between the azide and tosyl groups and the surrounding medium. These simulations provide insights into solvation effects, which can significantly impact reaction rates and equilibria. ichem.md Studies on propane diffusion in confinement have shown that interactions with surfaces can create adsorbed molecular layers that alter dynamic properties. rsc.org

| Parameter | Example Specification | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) or OPLS-AA | Defines the potential energy function of the system. researchgate.net |

| Simulation Software | RASPA, GROMACS, or AMBER | Software package to run the simulation. chemrxiv.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Simulates behavior at room temperature. chemrxiv.org |

| Time Step | 1-2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 10-100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

Mechanistic Insights from Computational Reaction Pathway Analysis

A key potential reaction of this compound is intramolecular cyclization. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the carbon atom bearing the tosyloxy group, which is an excellent leaving group, in an intramolecular SN2 reaction to form an azido-substituted epoxide. masterorganicchemistry.com

Computational reaction pathway analysis, using DFT, can provide profound mechanistic insights into this transformation. ichem.mdichem.md By locating the transition state (TS) structure on the potential energy surface, chemists can calculate the activation energy barrier for the reaction, which is directly related to the reaction rate. For the cyclization of similar halohydrins, computations show that this intramolecular SN2 reaction is highly favorable. ichem.mdichem.md

The calculations would confirm the stereochemical requirements of the SN2 reaction. The reactive conformation must align the nucleophilic oxygen anti-periplanar to the C-O bond of the leaving group for the requisite backside attack. masterorganicchemistry.com Computational analysis can quantify the energetic cost of adopting this conformation. DFT studies on analogous systems have shown that the formation of three-membered epoxide rings from deprotonated halohydrins is spontaneous and driven by favorable solvation of the products, the higher bond enthalpy of the new C-O bond, and an increase in vibrational entropy. ichem.md These computational findings provide a detailed, quantitative picture of the reaction mechanism that is difficult to obtain through experimental means alone.

Predictive Modeling of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent example. academie-sciences.fr

Using DFT calculations, it is possible to compute the magnetic shielding tensors for each nucleus (¹H and ¹³C) in this compound. These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often with root-mean-square deviations (RMSD) of less than 0.2 ppm for ¹H and 2-5 ppm for ¹³C, depending on the level of theory and whether solvent effects are included. academie-sciences.fr

Future Perspectives and Challenges in Research on 1 Azido 2 Hydroxy 3 Tosyloxypropane

Innovations in Synthetic Strategies for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective methods for synthesizing 1-Azido-2-hydroxy-3-tosyloxypropane and related chiral synthons is a key focus of current research. Traditional synthetic routes are being re-evaluated and refined to improve yields, reduce waste, and enhance stereochemical control. A significant area of innovation lies in the development of enzymatic and chemoenzymatic approaches. nih.gov These methods offer the potential for high enantioselectivity under mild reaction conditions, addressing some of the limitations of purely chemical syntheses. nih.gov

Furthermore, researchers are exploring novel catalytic systems to streamline the synthesis. For instance, the use of ruthenium-catalyzed ring-closing olefin metathesis has shown promise in constructing complex molecular frameworks from which compounds like this compound can be derived. kaist.ac.kr The development of efficient synthetic methods for related structures, such as Z-selective 2-halo-1,3-dienes, also contributes to the broader toolkit available to chemists working with this class of compounds. koreascience.kr

| Synthetic Approach | Key Advantages |

| Enzymatic/Chemoenzymatic | High enantioselectivity, mild reaction conditions |

| Advanced Catalysis | Improved efficiency, novel bond formations |

| Flow Chemistry | Enhanced safety, scalability, and reaction control |

Exploration of Undiscovered Reactivity and Transformational Pathways

Beyond its established roles, researchers are keen to uncover new reactive modes of this compound. The interplay between the azide (B81097), hydroxyl, and tosyloxy functional groups offers a rich landscape for chemical transformations. The development of stable azidoiodinanes as reagents for electrophilic azidonation opens up new possibilities for introducing the azide group into various organic substrates, a reaction in which derivatives of this compound could potentially serve as precursors or model systems. umn.edu

The inherent reactivity of the azide group itself is a subject of continuous investigation. Organic azides are known to participate in a wide array of reactions, and a deeper understanding of the specific reactivity of this compound could lead to the discovery of novel synthetic methodologies.

Expansion of Applications in Emerging Fields

The unique structural features of this compound make it an attractive candidate for applications in several rapidly developing areas of chemistry.

Supramolecular Chemistry: The ability of the azide and hydroxyl groups to participate in non-covalent interactions, such as hydrogen bonding, suggests potential applications in the design and construction of complex supramolecular assemblies. These organized structures could find use in areas like molecular recognition and host-guest chemistry.

Targeted Delivery: The azide functionality is a key component in "click chemistry," a set of powerful and reliable reactions for bioconjugation. This opens the door for using this compound and its derivatives to link therapeutic agents or imaging probes to biomolecules for targeted delivery applications.

Materials Science: The incorporation of this functionalized propane (B168953) backbone into polymers and other materials could impart unique properties, such as altered solubility, thermal stability, or the ability to undergo post-polymerization modification via the azide group.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the way research on this compound is conducted. Automated platforms can significantly accelerate the synthesis of analog libraries, allowing for the rapid exploration of structure-activity relationships. nih.govnih.gov This is particularly valuable in medicinal chemistry, where the efficient generation of diverse molecular scaffolds is crucial for drug discovery. sptlabtech.comnih.gov

HTE techniques enable the rapid screening of reaction conditions and catalysts, leading to faster optimization of synthetic protocols. sptlabtech.com The combination of automated synthesis and HTE creates a powerful workflow for discovering new reactions and applications of this compound. nih.govsptlabtech.com This approach not only increases the speed of research but also allows for a more systematic and data-driven exploration of the chemical space surrounding this versatile molecule. peeriodicals.com

Addressing Scalability and Industrial Implementation Challenges

While laboratory-scale syntheses of this compound are well-established, translating these methods to an industrial scale presents a number of challenges. The use of potentially hazardous reagents and the need for stringent control over reaction parameters are key considerations.

Continuous flow chemistry offers a promising solution to many of these scalability issues. By performing reactions in a continuous stream rather than in large batches, flow reactors can offer enhanced safety, better heat and mass transfer, and more consistent product quality. nih.gov The development of robust and scalable flow chemistry protocols will be crucial for the wider industrial adoption of this compound and its derivatives.

Management of Stability and Safety Considerations in Azide Chemistry

The presence of the azide group in this compound necessitates a strong emphasis on safety. Organic azides can be energetic and potentially explosive, particularly under certain conditions. pitt.edufsu.edu Therefore, a thorough understanding of the stability of this compound is paramount.

Key safety considerations include:

Thermal Stability: Determining the decomposition temperature and potential for thermal runaway is crucial for safe handling and storage.

Shock Sensitivity: Assessing the sensitivity of the compound to mechanical shock or friction is essential to prevent accidental detonation.

Compatibility: Understanding the compatibility of this compound with other chemicals is necessary to avoid the formation of unstable or explosive mixtures. For instance, azides should not be mixed with acids, as this can generate highly toxic and explosive hydrazoic acid. pitt.edu Contact with certain metals should also be avoided to prevent the formation of highly sensitive metal azides. pitt.edufsu.edu Halogenated solvents may also pose a risk. pitt.edu

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane to minimize side reactions?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Fractional factorial designs are effective for screening critical factors, while response surface methodology (RSM) can refine optimal conditions. Include kinetic studies to monitor intermediate formation and azide stability .

Q. What analytical techniques are most reliable for characterizing the stability of this compound under different storage conditions?

- Methodological Answer : Combine differential scanning calorimetry (DSC) to assess thermal stability with nuclear magnetic resonance (NMR) spectroscopy to track structural degradation. Pair these with high-performance liquid chromatography (HPLC) to quantify decomposition products. Validate stability thresholds using accelerated aging studies under controlled humidity and temperature .

Q. How can the reactivity of the azide group in this compound be safely studied to avoid hazardous byproducts?

- Methodological Answer : Implement in situ Fourier-transform infrared (FTIR) spectroscopy to monitor azide consumption during reactions. Use computational tools (e.g., quantum mechanical calculations) to predict exothermic pathways and design containment protocols. Conduct small-scale experiments with real-time calorimetry to assess thermal risks .

Advanced Research Questions

Q. What computational strategies can resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) simulations to model competing pathways (e.g., azide vs. tosylate group reactivity). Compare density functional theory (DFT)-derived activation energies with experimental kinetic data. Use Bayesian inference to reconcile discrepancies between theoretical predictions and observed product distributions .

Q. How can researchers design experiments to validate the stereochemical outcomes of nucleophilic substitutions at the tosyloxy group?

- Methodological Answer : Employ chiral HPLC or capillary electrophoresis to separate enantiomers. Pair with isotopic labeling (e.g., deuterated solvents) to track stereochemical inversion/retention via mass spectrometry. Correlate findings with computed transition-state geometries using polarizable continuum models (PCMs) .

Q. What methodologies address data inconsistencies in the compound’s toxicity profile across different biological models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative toxicogenomics studies. Use organ-on-a-chip systems to replicate human metabolic pathways and validate findings against in vivo rodent data. Conduct meta-analyses of existing toxicological databases to identify confounding variables (e.g., solvent interactions) .

Q. How can multi-scale modeling improve reactor design for large-scale transformations of this compound?

- Methodological Answer : Integrate computational fluid dynamics (CFD) with kinetic Monte Carlo (kMC) simulations to predict mass transfer limitations and reaction heterogeneity. Validate models using bench-scale reactors with embedded sensors for real-time pH, temperature, and pressure monitoring. Optimize mixing efficiency via dimensionless number analysis (e.g., Reynolds, Damköhler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.